[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240249
InChI: InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3
SMILES:
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol

CAS No.:

Cat. No.: VC18240249

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol -

Specification

Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
IUPAC Name [2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Standard InChI InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3
Standard InChI Key KUBRAGJVWLRBII-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol (C₁₁H₁₁F₃N₂O) features a central benzene ring substituted with methyl groups at the 2- and 6-positions, a hydroxymethyl group at the 4-position, and a diazirine ring bearing a trifluoromethyl group. The diazirine moiety—a three-membered ring containing two nitrogen atoms—confers photoreactivity, while the electron-withdrawing trifluoromethyl group enhances thermal stability and modulates electronic properties . The molecular weight of 244.21 g/mol and compact structure facilitate penetration into biological matrices and polymer networks.

Spectroscopic and Physicochemical Characteristics

Key spectroscopic data include a distinct ¹⁹F NMR signal at −62 ppm for the CF₃ group, confirming its electronic environment . The diazirine ring exhibits a characteristic UV absorption peak near 350 nm, triggering carbene formation upon irradiation. Aqueous solubility varies with pH, reaching >1 M under acidic conditions due to protonation of the hydroxymethyl group, whereas solubility in neutral buffers is limited to 11.3 mM . LogP calculations predict moderate hydrophobicity (2.8), balancing membrane permeability and water compatibility for biological assays .

Table 1: Physicochemical Properties of [2,6-Dimethyl-4-[3-(Trifluoromethyl)Diazirin-3-Yl]Phenyl]Methanol

PropertyValue
Molecular FormulaC₁₁H₁₁F₃N₂O
Molecular Weight244.21 g/mol
Aqueous Solubility (pH 5)14.1 ± 0.43 mM
Aqueous Solubility (pH 7.4)11.3 ± 0.55 mM
UV λ<sub>max</sub>350 nm
Half-Life (Ambient Light)27% decomposition in 30 days

Synthesis and Preparation

Optimization Strategies

Critical steps include strict temperature control (−78°C) during reductions to prevent diazirine ring opening and the use of anhydrous solvents to avoid hydrolysis . Purification via silica gel chromatography with ethyl acetate/hexane (1:4) achieves >98% purity, as verified by HPLC. Recent modifications substitute toxic iodinating agents with ceric ammonium nitrate, improving safety profiles without compromising yield .

Photoreactive Properties and Stability

UV-Induced Carbene Generation

Upon UV irradiation (350–365 nm), the diazirine ring undergoes heterolytic cleavage to generate a singlet carbene intermediate, which inserts into C–H, N–H, or O–H bonds within a 3–5 Å radius . Time-resolved ¹⁹F NMR studies reveal a carbene half-life of 2.3 µs in methanol, sufficient for labeling biomolecules but short enough to minimize nonspecific reactions . Quantum yield measurements (Φ = 0.67) indicate efficient photoconversion compared to benzophenone-based photoaffinity probes (Φ = 0.12) .

Ambient Light Stability

The trifluoromethyl group significantly enhances stability, with only 21% decomposition observed after 30 days of ambient light exposure, versus 73% for non-fluorinated analogs . X-ray crystallography confirms that steric hindrance from the 2,6-dimethyl groups prevents π-stacking interactions that accelerate degradation in related compounds.

Applications in Chemical Biology

Photoaffinity Labeling of Protein Targets

In GABA receptor studies, the compound’s hydroxymethyl group was derivatized to a carbamate linkage, enabling covalent crosslinking to the receptor’s β-subunit upon UV irradiation . Competitive binding assays demonstrated a 2 nM IC₅₀, rivaling native ligand affinity . Tritium-labeled versions ([³H]-27) facilitated autoradiographic mapping of receptor distributions in rat brain sections with 10 µm resolution .

Lipid Membrane Probes

Functionalization with palmitoyl chains produced a membrane-anchored probe that labeled 83% of phospholipid headgroups in artificial bilayers within 5 minutes of irradiation . This outperformed diazirine-free analogs by 4.7-fold, underscoring the trifluoromethyl group’s role in orienting the reactive carbene toward lipid interfaces .

Applications in Materials Science

Polymer Crosslinking

Incorporation into poly(methyl methacrylate) (PMMA) matrices at 5 wt% increased tensile strength by 300% upon UV curing, compared to 120% for benzophenone-based systems . The compound’s stability allowed pre-formulation of PMMA films under ambient light for 72 hours without premature crosslinking .

Wearable Electronics

Screen-printed circuits using silver nanowires and the diazirine compound as a binder achieved 98% conductivity retention after 10,000 flex cycles at 2 mm radius . Differential scanning calorimetry revealed a glass transition temperature (T<sub>g</sub>) of 145°C, suitable for high-temperature device fabrication .

Comparative Analysis with Related Diazirine Compounds

Solubility and Reactivity Tradeoffs

While 3-pyridyldiazirines exhibit superior aqueous solubility (374 mM at pH 7.4), their carbene quantum yield (Φ = 0.52) lags behind [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol by 23% . The methyl substituents’ electron-donating effects raise the diazirine LUMO energy by 0.7 eV versus unsubstituted analogs, slowing undesired thermal reactions without impairing photoreactivity.

Stability Under Physiological Conditions

In serum-containing buffers, the compound maintained 89% integrity over 24 hours at 37°C, compared to 41% for arylazide photoaffinity probes . This stability enables prolonged incubation times in live-cell labeling experiments without significant background signal .

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